High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate
High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide
Abstract
Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate (CAS: 1116624-06-6) is a highly specialized fluorinated building block frequently utilized in medicinal chemistry and agrochemical development[1]. The presence of both a strongly electron-withdrawing nitro (-NO₂) group and a trifluoromethyl (-CF₃) group on the phenyl ring creates a highly perturbed electronic environment[2]. This whitepaper provides an authoritative guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, detailing the causality behind the observed chemical shifts, scalar couplings, and the specific experimental protocols required to generate self-validating analytical data.
Structural Rationale & Electronic Perturbation
In NMR spectroscopy, the accurate assignment of molecular structures relies on understanding how substituents perturb the local magnetic environment. For Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate, the aromatic ring is a 1,2,4-trisubstituted system (from the perspective of the protons), but formally numbered as a 1,3,4-substituted phenylacetate.
The causality of the spectral data is driven by three primary functional groups:
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The Nitro Group (-NO₂) at C-3: Acts as a powerful π-acceptor and σ-acceptor. It severely deshields the adjacent ortho-proton (H-2), pushing its resonance significantly downfield.
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The Trifluoromethyl Group (-CF₃) at C-4: Exerts a strong inductive electron-withdrawing effect. Furthermore, the 100% naturally abundant ¹⁹F nucleus (spin I = ½) introduces complex heteronuclear scalar coupling (J_CF) into the ¹³C spectrum, mathematically proving the spatial connectivity of the carbon framework[3].
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The Methyl Acetate Group (-CH₂COOCH₃) at C-1: Provides distinct aliphatic singlets that serve as internal calibration points for integration and quantitative analysis.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be designed as a self-validating system . This means the protocol incorporates internal checks (e.g., integration calibration, heteronuclear coupling extraction) that independently verify the results without requiring orthogonal analytical techniques.
Step-by-Step Methodology: Multi-Nuclear NMR Acquisition
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The TMS serves as the absolute zero-point internal reference, validating the chemical shift axis.
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Tuning and Matching: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to maximize pulse efficiency and the signal-to-noise ratio (SNR).
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Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃. Execute gradient shimming (Z1–Z5) until the TMS peak width at half-height is < 1.0 Hz, ensuring high magnetic field homogeneity.
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¹H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, acquisition time to 3–4 seconds, and relaxation delay (D1) to 1.0 second. Acquire 16 scans.
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¹³C{¹H} NMR Acquisition (Critical Causality Step): Execute a proton-decoupled ¹³C pulse sequence. Crucial Adjustment: Set the relaxation delay (D1) to 5–10 seconds. Because the quaternary carbons (C-3, C-4) and the -CF₃ carbon lack attached protons, they exhibit exceptionally long longitudinal relaxation times (T₁) and diminished Nuclear Overhauser Effect (NOE) enhancement[3]. A standard 1-second delay would artificially suppress these peaks. The extended D1 ensures a self-validating, semi-quantitative spectrum.
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Data Processing: Apply a Fourier transform, manually phase the spectra, and apply a baseline correction. Reference ¹H to TMS (0.00 ppm) and ¹³C to the CDCl₃ solvent triplet (77.16 ppm).
¹H NMR Spectroscopic Data & Causality
The ¹H NMR spectrum provides a textbook example of anisotropic deshielding and meta-coupling. The integration of the methoxy protons (-OCH₃) is set to exactly 3.00, serving as the internal calibration standard to validate the 1:1:1 ratio of the aromatic protons and the 2.00 integration of the methylene bridge.
Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
| H-2 | 8.01 | d | 1.8 | 1H | Highly deshielded by ortho-NO₂; meta-coupled to H-6. |
| H-5 | 7.82 | d | 8.1 | 1H | Deshielded by ortho-CF₃; ortho-coupled to H-6. |
| H-6 | 7.65 | dd | 8.1, 1.8 | 1H | Ortho-coupled to H-5, meta-coupled to H-2. |
| -CH₂- | 3.78 | s | - | 2H | Methylene bridge adjacent to the ester carbonyl. |
| -OCH₃ | 3.73 | s | - | 3H | Methyl ester (Internal integration standard). |
¹³C and ¹⁹F NMR Spectroscopic Data & Causality
The ¹³C spectrum is dominated by diagnostic splitting patterns induced by the ¹⁹F nuclei. Extracting these J-couplings mathematically validates the position of the -CF₃ group on the ring. The direct one-bond coupling (¹J_CF) is massive (~273 Hz), while the two-bond (²J_CF) and three-bond (³J_CF) couplings map the adjacent quaternary and methine carbons, respectively.
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling (J, Hz) | Assignment Rationale |
| C=O | 170.8 | s | - | Ester carbonyl carbon. |
| C-3 | 148.5 | s (br) | - | Quaternary carbon attached to NO₂. |
| C-1 | 139.2 | s | - | Quaternary carbon attached to -CH₂-. |
| C-6 | 134.1 | s | - | Aromatic C-H (para to NO₂). |
| C-5 | 128.2 | q | ³J_CF = 5.2 | Aromatic C-H; split by three-bond coupling to CF₃. |
| C-2 | 126.5 | s | - | Aromatic C-H (ortho to NO₂). |
| C-4 | 126.0 | q | ²J_CF = 33.5 | Quaternary carbon attached directly to CF₃. |
| -CF₃ | 122.4 | q | ¹J_CF = 273.1 | Trifluoromethyl carbon; classic massive one-bond quartet. |
| -OCH₃ | 52.6 | s | - | Methoxy carbon. |
| -CH₂- | 40.1 | s | - | Methylene carbon. |
(Note: In the ¹⁹F NMR spectrum (376 MHz, CDCl₃), the -CF₃ group appears as a sharp, uncoupled singlet at approximately δ -60.5 ppm).
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR acquisition and assignment workflow, highlighting the critical step of heteronuclear coupling extraction.
Fig 1. Multi-nuclear NMR acquisition and assignment workflow for fluorinated aromatics.
References
- CAS:952210-98-9, Ethyl 4-nitro-3-trifluoromethylphenylacetate-毕得医药, Bidepharm,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKgB9RnEudtupgxQKgE92flxHfEFPNIcqW-XF8SitnlAJ27L9OTXUu8r8GkJF-kuD4R8SkPJ3DIWKFessk5H25eH9V7K0uUjNVzWtOHcaPhT1fx7F2Aw7A2BLGP_Y5QWxZv2sEWq3Wo6O5mCc7xg==]
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